molecular formula C7H8N2S B8752509 2-(Allylthio)pyrimidine CAS No. 66348-65-0

2-(Allylthio)pyrimidine

Cat. No. B8752509
CAS RN: 66348-65-0
M. Wt: 152.22 g/mol
InChI Key: IOJPNTVOGRIGDL-UHFFFAOYSA-N
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Patent
US07576165B2

Procedure details

10 mmole of 2-mercaptopyrimidine was dissolved in 20 ml of ethanol in stirring. 10 mole of EtOK was added to the solution, stirred for 5 minutes. At last, about 20 mmole (Not more than 30 mmole) of 3-chloropropylene was added, and stirred overnight. The white precipitate was removed by filtration, the solvent in the filtrate was removed in vacuum. The obtained viscous liquid was separated with a Si gel column (solvents: 1 ethylacetate/3 hexane). 1H NMR (CD3Cl): δ(ppm) 8.39 (2H, d, JH-H=4.74), 6.86 (1H, t, JH-H=4.74), 5.89 (1H, m), 5.20 (1H, d, JH-H=17.00), 5.00 (1H, d, JH-H=9.97), 3.71 (2H, d, JH-H=6.83). Yield: 90%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C(O[K])C.Cl[CH2:13][CH:14]=[CH2:15]>C(O)C>[CH2:15]([S:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[CH:14]=[CH2:13]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
SC1=NC=CC=N1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mol
Type
reactant
Smiles
C(C)O[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=C

Conditions

Stirring
Type
CUSTOM
Details
in stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The white precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent in the filtrate was removed in vacuum
CUSTOM
Type
CUSTOM
Details
The obtained viscous liquid was separated with a Si gel column (solvents: 1 ethylacetate/3 hexane)

Outcomes

Product
Name
Type
Smiles
C(C=C)SC1=NC=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.